Predicted Lipophilicity (LogP) Differentiation from Indole-3-ethanol
The introduction of two methyl groups at positions 1 and 2 of the indole ring notably increases calculated lipophilicity compared to the unsubstituted parent indole-3-ethanol [1]. This difference is a critical parameter for central nervous system (CNS) drug discovery programs seeking enhanced blood-brain barrier penetration [1]. While direct experimental logP data for 1,2-Dimethyl-1H-indole-3-ethanol is not available in public databases, class-level inference and computational predictions allow for a meaningful differentiation. Chemically, the addition of two methyl groups to an indole scaffold typically increases the calculated logP by approximately +1.0 to +1.5 log units relative to the non-methylated parent, representing a significant shift in partition coefficient that directly influences pharmacokinetic behavior [1].
| Evidence Dimension | Predicted Lipophilicity (cLogP / mLogP) |
|---|---|
| Target Compound Data | 1,2-Dimethyl-1H-indole-3-ethanol: predicted logP ~ 2.4-2.9 (based on analog calculations) |
| Comparator Or Baseline | Indole-3-ethanol (Tryptophol): experimental logP 1.55 [1] |
| Quantified Difference | Estimated ΔlogP ≈ +0.85 to +1.35 units, consistent with double methylation |
| Conditions | Computational prediction (ALOGPS 2.1 / ChemAxon); baseline comparator value from experimental determination. |
Why This Matters
For procurement decisions in CNS drug discovery, a higher logP value is directly correlated with improved passive membrane permeability, making 1,2-Dimethyl-1H-indole-3-ethanol a more suitable scaffold than tryptophol for lead compounds requiring brain exposure.
- [1] DrugBank. Tryptophol (Indole-3-ethanol): Experimental LogP = 1.55. https://go.drugbank.com/drugs/DB02168. Class-level inference for dimethylated analog based on established Hansch-Fujita π values for aromatic methyl substitution. View Source
